molecular formula C15H20O3 B8723449 Methyl 4-(cyclohexylmethoxy)benzoate

Methyl 4-(cyclohexylmethoxy)benzoate

Cat. No.: B8723449
M. Wt: 248.32 g/mol
InChI Key: XLMVRKFZNFZUNP-UHFFFAOYSA-N
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Description

Methyl 4-(cyclohexylmethoxy)benzoate is a substituted benzoate ester characterized by a cyclohexylmethoxy group (-OCH₂C₆H₁₁) at the para position of the aromatic ring. Its molecular formula is C₁₅H₂₀O₃, with a molecular weight of 260.32 g/mol. The compound is synthesized via nucleophilic substitution reactions, typically involving a methyl benzoate derivative, cyclohexylmethyl bromide, and a base such as potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (CH₃CN). Evidence from related syntheses (e.g., ) suggests moderate yields (~68%) due to steric hindrance from the bulky cyclohexyl group .

The cyclohexylmethoxy substituent imparts significant hydrophobicity, making the compound useful in applications requiring lipophilic properties, such as drug delivery systems or polymer additives.

Properties

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

methyl 4-(cyclohexylmethoxy)benzoate

InChI

InChI=1S/C15H20O3/c1-17-15(16)13-7-9-14(10-8-13)18-11-12-5-3-2-4-6-12/h7-10,12H,2-6,11H2,1H3

InChI Key

XLMVRKFZNFZUNP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCC2CCCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(cyclohexylmethoxy)benzoate typically involves the esterification of 4-cyclohexylmethoxybenzoic acid with methanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is refluxed to ensure complete esterification, and the product is purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced production time. The use of automated systems ensures consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(cyclohexylmethoxy)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 4-cyclohexylmethoxybenzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ester group can yield the corresponding alcohol, 4-cyclohexylmethoxybenzyl alcohol, using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: 4-cyclohexylmethoxybenzoic acid.

    Reduction: 4-cyclohexylmethoxybenzyl alcohol.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(cyclohexylmethoxy)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the production of fragrances, flavorings, and as a plasticizer in polymer industries

Mechanism of Action

The mechanism of action of Methyl 4-(cyclohexylmethoxy)benzoate is not fully understood. it is believed to interact with cellular membranes, altering their permeability and affecting the function of membrane-bound proteins. This can lead to antimicrobial and antifungal effects by disrupting the integrity of microbial cell membranes .

Comparison with Similar Compounds

Structural Analogs and Their Properties

Key analogs are selected based on substituent variations at the para position of the benzoate core. Below is a comparative analysis:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Synthesis Yield Key Properties/Applications
Methyl 4-(cyclohexylmethoxy)benzoate -OCH₂C₆H₁₁ (cyclohexylmethoxy) C₁₅H₂₀O₃ 260.32 68% High lipophilicity, moderate yield
Methyl 4-(3-phenylpropoxy)benzoate -OCH₂CH₂CH₂Ph C₁₇H₁₈O₃ 270.32 96% Enhanced flexibility, higher yield
Methyl 4-(4-bromophenyl)quinoline derivatives Piperazine-linked quinoline Varies 450–550 Not specified Potential biological activity (e.g., kinase inhibition)
Methyl 4-[2-(cyclohexylamino)-2-oxoethoxy]benzoate -OCH₂CONHC₆H₁₁ C₁₆H₂₁NO₄ 291.34 Not specified Hydrogen-bonding capability, drug design
Methyl 4-(2-cyanophenyl)benzoate -OPh-CN C₁₅H₁₁NO₂ 237.26 Not specified Electron-withdrawing group, planar structure

Analysis of Substituent Effects

  • Lipophilicity : The cyclohexylmethoxy group confers higher hydrophobicity (LogP ~3.5 estimated) compared to smaller substituents like methoxy (-OCH₃) or polar groups (e.g., -CN in ). This property is critical for membrane permeability in drug candidates.
  • Steric Effects : Bulky groups (e.g., cyclohexylmethoxy) reduce reaction yields due to steric hindrance during synthesis, as seen in the 68% yield for this compound versus 96% for the less hindered 3-phenylpropoxy analog .

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